molecular formula C8H8BFO3 B2965446 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-12-0

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B2965446
CAS No.: 947165-12-0
M. Wt: 181.96
InChI Key: CLDUWYKGTFMIOK-UHFFFAOYSA-N
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Description

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a benzoxaborole derivative characterized by a fluorine substituent at position 5 and a hydroxymethyl group at position 6 on the benzoxaborole core. The benzoxaborole scaffold (a six-membered aromatic ring fused with a boronic acid-containing heterocycle) is pharmacologically significant due to its ability to interact with biological targets via reversible covalent bonding with hydroxyl or thiol groups. This compound is listed in commercial catalogs as a building block for medicinal chemistry (Ref: 3D-XMB16512) , though its specific biological applications remain under investigation. Its molecular formula is inferred as C₈H₈BFO₃ (molecular weight ≈167.96), differing from simpler analogs like tavaborole (AN-2690) by the addition of the hydroxymethyl group .

Properties

IUPAC Name

(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUWYKGTFMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorinated benzene derivative.

    Boron Introduction: The boron atom is introduced into the benzene ring through a borylation reaction, often using boronic acids or boronate esters.

    Cyclization: The cyclization step involves the formation of the benzoxaborole ring. This can be achieved through various cyclization reactions, such as intramolecular condensation or cycloaddition reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the boron-containing ring or the fluorinated benzene ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced benzoxaborole derivatives.

    Substitution: Formation of substituted benzoxaborole derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.

    Materials Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

    Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxaboroles are a versatile class of compounds with tunable properties based on substituent modifications. Below is a detailed comparison of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol with structurally related derivatives:

Table 1: Structural and Functional Comparison of Benzoxaborole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 5-Fluoro, 6-Hydroxymethyl C₈H₈BFO₃ ~167.96 Research compound; potential enhanced hydrophilicity
Tavaborole (AN-2690) 5-Fluoro C₇H₆BFO₂ 151.93 FDA-approved antifungal (onychomycosis)
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Benzyloxy C₁₄H₁₃BO₃ 240.06 Lipophilic derivative; research use
5-Nitro-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Nitro C₇H₆BNO₄ 178.94 Electron-withdrawing nitro group; unexplored bioactivity
6-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol 6-Methoxy C₈H₉BO₃ 163.97 Increased steric bulk; commercial availability

Key Comparative Insights

Substituent Effects on Bioactivity Tavaborole (AN-2690) demonstrates that a 5-fluoro group enhances antifungal activity by improving target binding (likely via electron-withdrawing effects and hydrophobic interactions) . The target compound retains this fluorine but adds a 6-hydroxymethyl group, which may introduce hydrogen-bonding capacity or alter pharmacokinetics.

Solubility and LogP The 6-hydroxymethyl group in the target compound likely increases hydrophilicity compared to tavaborole (LogP ≈1.5 for tavaborole vs. estimated ~0.8–1.2 for the target). This could enhance aqueous solubility for topical formulations .

Synthetic Accessibility

  • The target compound and its analogs (e.g., 6-methoxy derivatives) are synthesized via boron-containing ring-closing reactions, often involving indium-mediated cyclization or Suzuki-Miyaura coupling .

Unmet Potential While tavaborole is clinically validated, the target compound’s 6-hydroxymethyl group remains underexplored. This substituent could modulate interactions with serine hydrolases or β-lactamase enzymes, a mechanism observed in other benzoxaboroles .

Biological Activity

5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and therapeutic applications against parasitic infections. This article reviews its biological activity, supported by various studies and data tables highlighting its efficacy.

Chemical Structure and Properties

The compound belongs to the benzoxaborole class, characterized by a boron atom integrated into a heterocyclic structure. Its molecular formula is C9H10BFO3C_9H_{10}BFO_3, and it features a fluorine substituent, which is known to enhance biological activity in various compounds.

Antimicrobial Properties

Research indicates that benzoxaboroles exhibit significant antimicrobial activity. A study highlighted that modifications to the benzoxaborole core can lead to potent anti-Wolbachia activity, which is crucial for treating diseases such as onchocerciasis and lymphatic filariasis caused by filarial worms infected with Wolbachia bacteria .

Table 1: In Vitro Potency of Benzoxaboroles Against Wolbachia

Compound IDStructure ModificationEC50 (nM)
157-fluoro substitution7.5
74No modification101
755-fluoro substitution>1000

This table illustrates the varying potencies of different benzoxaborole derivatives against Wolbachia, with the fluoro-substituted compounds showing enhanced activity.

The mechanism by which benzoxaboroles exert their effects involves the inhibition of essential bacterial processes. They interfere with protein synthesis and disrupt cellular functions in target pathogens. Specifically, the introduction of boron into the molecular structure enhances binding affinity to bacterial targets, leading to increased efficacy .

Efficacy Against Filarial Infections

A preclinical study demonstrated that a lead candidate containing a modified benzoxaborole exhibited high in vitro activity against Wolbachia and showed promising pharmacokinetic properties when administered orally in mice. The reduction in Wolbachia load was significant, indicating potential for further development as a therapeutic agent .

Q & A

Q. What is the standard synthesis protocol for 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis involves three key steps (Fig. 3, ):

Condensation : 2-Bromo-5-fluorobenzaldehyde reacts with trimethoxymethane in methanol/H2_2SO4_4 under reflux to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (96% yield).

Borylation : n-BuLi in dry Et2_2O at -78°C with triethyl borate produces 4-fluoro-2-formylphenylboronic acid (49% yield).

Reduction : NaBH4_4 in methanol reduces the aldehyde to the hydroxymethyl group (51% yield).
Validation :

  • 1^1H NMR (CDCl3_3): Peaks at δ 7.72 (dd, 1H), 7.06 (m, 2H), 5.08 (s, 2H).
  • 11^{11}B NMR ((CD3_3)2_2CO): Signal at 32.0 ppm confirms boronate formation.
  • Melting point: 135–136°C .

Q. How is the crystal structure of this benzoxaborole characterized, and what intermolecular interactions stabilize it?

  • Methodological Answer : X-ray diffraction reveals planar molecules forming centrosymmetric dimers via O–H···O hydrogen bonds (Fig. 1, ). The dimerization (R_2$$^2(8) motif) enhances thermal stability and influences solubility. Additional C–H···F and C–H···O interactions create layered packing (Fig. 2, ). Refinement details include freely refined H2 atoms and riding models for other H atoms .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : The compound exhibits broad-spectrum antifungal activity (AN2690) by inhibiting fungal leucyl-tRNA synthetase. In vitro assays (e.g., MIC tests) against Candida spp. show efficacy at low micromolar concentrations. Comparative studies with other benzoxaboroles (e.g., tavaborole) highlight fluorine's role in enhancing target binding .

Advanced Research Questions

Q. How can synthetic yields be improved, and what side reactions complicate purification?

  • Methodological Answer : Moderate yields (49–51%) in borylation and reduction steps suggest competing side reactions:
  • Borylation : Competing aryl halide elimination or over-borylation.
  • Reduction : Incomplete aldehyde conversion or boronate ring opening.
    Optimization Strategies :
  • Use slow reagent addition to control exothermicity.
  • Replace NaBH4_4 with selective reductants (e.g., LiAlH(Ot-Bu)3_3).
  • Employ column chromatography (silica gel, EtOAc/hexane) for purification .

Q. How do structural modifications (e.g., fluorination, hydroxymethyl position) impact antifungal activity?

  • Methodological Answer : Fluorine : Enhances electronegativity and metabolic stability, improving target affinity (e.g., vs. non-fluorinated analogs). Hydroxymethyl : Critical for forming hydrogen bonds with tRNA synthetase's ATP-binding pocket. SAR Studies :
  • Table 1 : Activity comparison of benzoxaborole derivatives.
CompoundMIC (μg/mL) vs. C. albicans
AN26900.5–1.0
6-Methoxy analog>16
Non-fluorinated8–16
  • Replacements (e.g., Cl, CH3_3) reduce activity, confirming fluorine's necessity .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Methodological Answer : Discrepancies in MIC values across studies may arise from:
  • Assay conditions : pH, incubation time, or fungal strain variability.
  • Crystallization solvents : Aqueous vs. organic solvents alter hydrogen bonding (Fig. 1, ), affecting bioavailability.
    Resolution :
  • Standardize protocols (CLSI M27 guidelines).
  • Compare crystal structures from different solvents (e.g., DMSO vs. H2_2O) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystal structures with leucyl-tRNA synthetase reveal binding interactions (e.g., boron coordination with tRNA’s 3’-OH).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d = 0.2 μM).
  • Molecular Dynamics : Simulates boron’s electrophilic "trap" mechanism for tRNA adenylate .

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